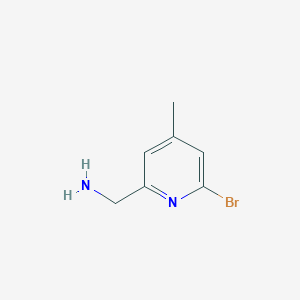
4-Methyl-7-nitro-1H-indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-nitro-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a methyl group at the 4th position, a nitro group at the 7th position, and a carbonitrile group at the 2nd position of the indole ring.
Preparation Methods
The synthesis of 4-Methyl-7-nitro-1H-indole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced using tributyltin hydride (Bu3SnH) to yield 4-(methoxymethyl)-2-methylindole . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-7-nitro-1H-indole-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of this compound with p-toluenesulfonic acid in toluene can yield different indole products, such as benzofuro[3,2-b]indole and diindole-2-carboxylate . Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-7-nitro-1H-indole-2-carbonitrile has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties . In medicine, these compounds are explored for their potential therapeutic applications. In the industry, they are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
4-Methyl-7-nitro-1H-indole-2-carbonitrile can be compared with other indole derivatives such as 4-(methoxymethyl)-2-methylindole and benzofuro[3,2-b]indole . These compounds share a similar indole backbone but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-methyl-7-nitro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c1-6-2-3-9(13(14)15)10-8(6)4-7(5-11)12-10/h2-4,12H,1H3 |
InChI Key |
GRYUGRVEFCAUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


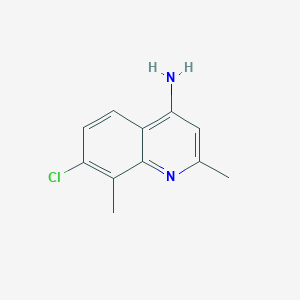
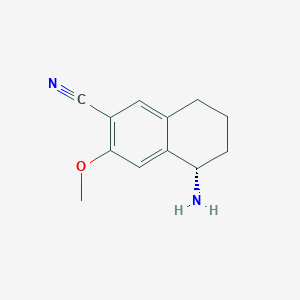
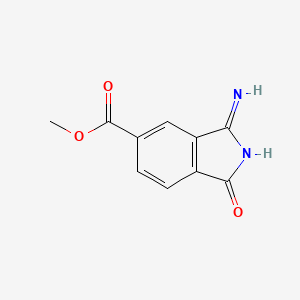
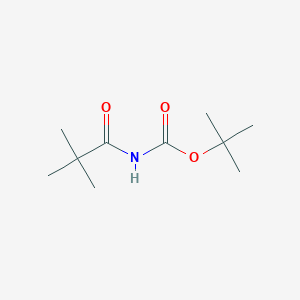
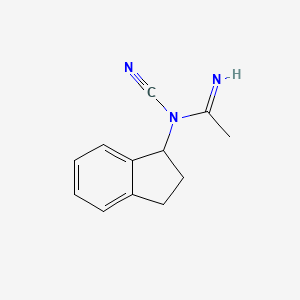
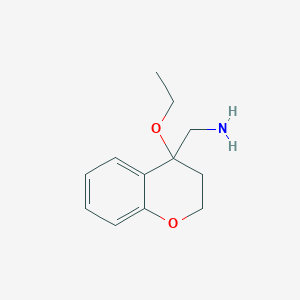
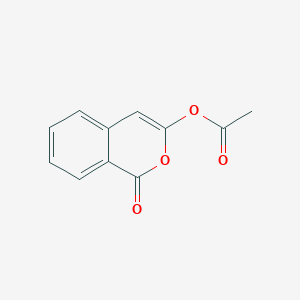
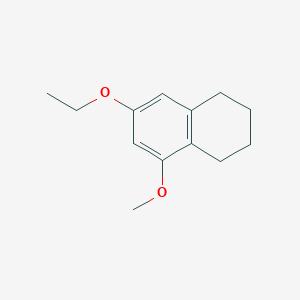

![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
